molecular formula C14H11FN2O3 B8687924 4-fluoro-N-(4-methylphenyl)-3-nitrobenzamide

4-fluoro-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B8687924
M. Wt: 274.25 g/mol
InChI Key: CCJXZPIYYUBHNY-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

To a solution of p-Tolylamine (626 mg, 5.89 mmol), and Hunig's base (2.054 ml, 11.8 mmol) in tetrahydrofuran (20 mL) was added the product from Example 86A (1.20 g, 5.89 mmol) in tetrahydrofuran (10 mL) dropwise over 10 minutes. The solution was stirred at room temperature for 1 hour, the reaction mixture diluted with water and the title compound was collected by filtration (1.77 g, 100%).
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
2.054 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.[F:18][C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][C:20]=1[N+:28]([O-:30])=[O:29]>O1CCCC1.O>[F:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([NH:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=2)=[O:24])=[CH:21][C:20]=1[N+:28]([O-:30])=[O:29]

Inputs

Step One
Name
Quantity
626 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)N
Name
Quantity
2.054 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the title compound was collected by filtration (1.77 g, 100%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C(=O)NC2=CC=C(C=C2)C)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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